molecular formula C8H14BClN2O2 B14851977 5-((Ethylamino)methyl)pyridine-3-boronic acid-HCl

5-((Ethylamino)methyl)pyridine-3-boronic acid-HCl

Cat. No.: B14851977
M. Wt: 216.47 g/mol
InChI Key: AFFLGGAHIIFLSI-UHFFFAOYSA-N
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Description

5-((Ethylamino)methyl)pyridine-3-boronic acid-HCl is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further modified with an ethylamino group. The hydrochloride (HCl) salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Ethylamino)methyl)pyridine-3-boronic acid-HCl typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-((Ethylamino)methyl)pyridine-3-boronic acid-HCl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-((Ethylamino)methyl)pyridine-3-boronic acid-HCl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-((Ethylamino)methyl)pyridine-3-boronic acid-HCl involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The pyridine ring can participate in π-π interactions and hydrogen bonding, further enhancing its binding affinity to targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((Ethylamino)methyl)pyridine-3-boronic acid-HCl is unique due to the presence of the ethylamino group, which enhances its reactivity and binding properties. This makes it particularly useful in applications requiring strong and specific interactions with molecular targets .

Properties

Molecular Formula

C8H14BClN2O2

Molecular Weight

216.47 g/mol

IUPAC Name

[5-(ethylaminomethyl)pyridin-3-yl]boronic acid;hydrochloride

InChI

InChI=1S/C8H13BN2O2.ClH/c1-2-10-4-7-3-8(9(12)13)6-11-5-7;/h3,5-6,10,12-13H,2,4H2,1H3;1H

InChI Key

AFFLGGAHIIFLSI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1)CNCC)(O)O.Cl

Origin of Product

United States

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